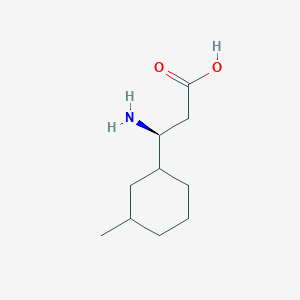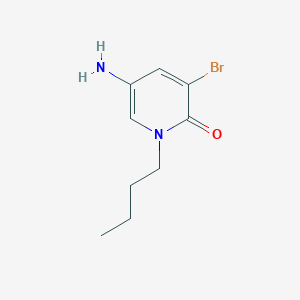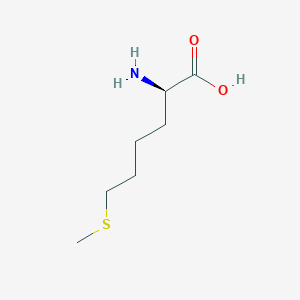![molecular formula C6H10N2O2 B15279026 (4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15279026.png)
(4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2,5-Diazabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound that contains two nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
(4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It is used in the design of biologically active compounds and as a probe for studying biological systems.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of two nitrogen atoms within its bicyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C6H10N2O2/c9-5(10)6-1-4(2-8-6)7-3-6/h4,7-8H,1-3H2,(H,9,10)/t4-,6?/m0/s1 |
InChI Key |
RHGSFHMFDIYZNJ-VKZKZBKNSA-N |
Isomeric SMILES |
C1[C@H]2CNC1(CN2)C(=O)O |
Canonical SMILES |
C1C2CNC1(CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B15278948.png)







![2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15279001.png)


![3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B15279029.png)
![6-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15279030.png)

